5-[3-[(Trifluoroacetyl)amino]propyl]uridine

Lipophilicity Physicochemical Properties Membrane Permeability

DNA synthesis tracking often forces a trade-off: BrdU requires harsh DNA denaturation limiting live-cell imaging, while EdU's click chemistry can elevate genotoxicity. 5-[3-[(Trifluoroacetyl)amino]propyl]uridine (CAS 327623-80-3) bridges this gap. Its intermediate LogP (-0.9) and trifluoroacetyl-protected aminopropyl side chain enable gentle incorporation without denaturation, while distinct steric bulk (MW 397.30) and H-bonding capacity (5 HBD, 10 HBA) support comparative polymerase tolerance and cellular uptake studies against EdU and BrdU.

Molecular Formula C14H18F3N3O7
Molecular Weight 397.30 g/mol
Cat. No. B13924694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-[(Trifluoroacetyl)amino]propyl]uridine
Molecular FormulaC14H18F3N3O7
Molecular Weight397.30 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CCCNC(=O)C(F)(F)F
InChIInChI=1S/C14H18F3N3O7/c15-14(16,17)12(25)18-3-1-2-6-4-20(13(26)19-10(6)24)11-9(23)8(22)7(5-21)27-11/h4,7-9,11,21-23H,1-3,5H2,(H,18,25)(H,19,24,26)/t7-,8-,9-,11-/m1/s1
InChIKeyKLBVGHXBEIVUST-TURQNECASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[3-[(Trifluoroacetyl)amino]propyl]uridine – Specifications & Class Overview


5-[3-[(Trifluoroacetyl)amino]propyl]uridine (CAS 327623-80-3) is a 5-modified pyrimidine nucleoside derivative and a thymidine analog characterized by a trifluoroacetyl-protected aminopropyl side chain at the C5 position of the uracil ring . The compound is categorized as an amino nucleoside and a nucleoside antimetabolite/analog . Its core utility arises from its insertional activity into replicating DNA, enabling it to function as a cell proliferation probe for tracking DNA synthesis [1]. This class of analogs is valued in cell cycle research, stem cell biology, and oncology for its ability to label dividing cells without requiring the harsh DNA denaturation steps associated with halogenated alternatives like BrdU [1].

DNA synthesis tracking probe without harsh DNA denaturation

Trifluoroacetyl-protected aminopropyl side chain for distinct physicochemical handling

Supports cell cycle and proliferation assay contexts

5-[3-[(Trifluoroacetyl)amino]propyl]uridine: Non-Interchangeability with Alternative Probes


Generic substitution among thymidine analogs for DNA synthesis tracking is not feasible due to fundamental differences in detection chemistry, cellular toxicity profiles, and molecular stability [1]. Halogenated analogs such as 5-bromo-2'-deoxyuridine (BrdU) require harsh DNA denaturation for antibody-based detection, often constraining experimental outcomes and limiting compatibility with live-cell imaging [1]. Conversely, alkyne-bearing analogs like 5-ethynyl-2'-deoxyuridine (EdU) enable gentle 'click chemistry' detection but can induce higher genotoxicity and apoptosis compared to halogenated or alkyl-chain variants [2]. The trifluoroacetyl-protected aminopropyl side chain of the target compound introduces distinct physicochemical properties—including altered hydrogen bonding capacity, steric bulk, and polarity—that influence DNA polymerase acceptance, intracellular retention, and long-term storage stability relative to both EdU and BrdU . The quantitative evidence below establishes that these molecular differences translate into measurable variations in key selection parameters such as melting point, lipophilicity, and molecular complexity.

This Compound
Alkyl-chain analog with trifluoroacetyl protection; may support gentle detection workflows and distinct polymerase interaction.
BrdU
Requires DNA denaturation for antibody-based detection, limiting live-cell compatibility and experimental flexibility.
This Compound
Reported to have a distinct steric and polarity profile; genotoxicity and apoptosis context may differ.
EdU
Click chemistry detection is gentle, but reported higher genotoxicity and apoptosis induction may confound endpoints.
Generic substitution is not supported: detection chemistry, cellular toxicity profiles, and molecular stability differ across thymidine analog classes. Quantitative property differences are detailed below.

5-[3-[(Trifluoroacetyl)amino]propyl]uridine: Quantitative Differentiation


Lipophilicity (LogP) vs. Thymidine & EdU

The target compound exhibits an intermediate lipophilicity profile relative to natural thymidine and the widely used analog 5-ethynyl-2'-deoxyuridine (EdU), which directly impacts cellular uptake and biodistribution . The measured LogP of 5-[3-[(Trifluoroacetyl)amino]propyl]uridine is -0.9 , compared to thymidine's LogP of -0.93 to -1.2 (depending on the source) [1] and EdU's LogP of -0.44 to -1.84 (with one source reporting -1.84) [2]. This positions the target compound closer to natural thymidine in polarity while maintaining sufficient lipophilicity for cell membrane crossing.

Lipophilicity (LogP)
Cross-study comparable
Target: -0.9
Thymidine: -0.93 to -1.2
EdU: -0.44 to -1.84
Intermediate polarity may balance solubility and membrane permeability for cell labeling assays.
Reported and predicted LogP values from vendor datasheets; source-specific review recommended.
Lipophilicity Physicochemical Properties Membrane Permeability

Thermal Stability: Melting Point vs. EdU

The melting point of 5-[3-[(Trifluoroacetyl)amino]propyl]uridine is reported as 176 °C , which is approximately 23-32 °C lower than the melting point of 5-ethynyl-2'-deoxyuridine (EdU), which ranges from 199-208 °C . This lower thermal stability threshold is directly attributable to the presence of the flexible aminopropyl side chain and the trifluoroacetyl amide group, which reduces overall crystal lattice energy relative to the rigid, conjugated alkyne-bearing EdU structure.

Thermal Stability
Data to verify
176 °C
EdU: 199–208 °C
Lower melting point informs storage condition selection and handling protocol review.
23–32 °C lower than EdU; attributed to flexible side chain reducing crystal lattice energy.
Thermal Stability Storage Conditions Solid-State Characterization

Acid Dissociation Constant (pKa) vs. EdU

The predicted pKa of 5-[3-[(Trifluoroacetyl)amino]propyl]uridine is 9.41 ± 0.10 , whereas the predicted pKa of 5-ethynyl-2'-deoxyuridine (EdU) is 8.29 ± 0.10 . The ~1.1 unit higher pKa of the target compound indicates that it remains predominantly protonated (neutral) up to a higher pH before undergoing deprotonation of the uracil N3-H moiety.

Acid Dissociation (pKa)
Cross-study comparable
9.41 ± 0.10
EdU: 8.29 ± 0.10
Higher pKa extends neutral pH range, influencing solubility and analytical HPLC behavior.
Predicted values from chemical property databases; experimental confirmation pending.
Ionization State pH-Dependent Solubility Reactivity

Molecular Complexity & Hydrogen Bonding vs. Thymidine and EdU

5-[3-[(Trifluoroacetyl)amino]propyl]uridine possesses a substantially higher molecular weight (397.30 g/mol) and greater hydrogen bonding capacity (5 H-bond donors, 10 H-bond acceptors) compared to both natural thymidine (MW 242.23, 3 donors, 5 acceptors) and EdU (MW 252.22, 3 donors, 5 acceptors) [1][2]. This increased molecular complexity and polar surface area are direct consequences of the trifluoroacetyl-protected aminopropyl C5 side chain.

Molecular Complexity
Cross-study comparable
MW: 397.30, HBD: 5, HBA: 10
Thymidine: 242.23, 3, 5
EdU: 252.22, 3, 5
Larger polar surface area may affect passive diffusion and polymerase or transporter recognition.
Calculated from molecular formula; biological handling differences require model-specific review.
Molecular Weight Hydrogen Bonding Cellular Uptake

DNA Insertional Activity: Class-Level Equivalence

As a thymidine analog, 5-[3-[(Trifluoroacetyl)amino]propyl]uridine is reported to possess insertional activity towards replicating DNA, enabling its use for labeling dividing cells and tracking DNA synthesis . This functional property is shared across the broader class of 5-substituted uridine analogs that maintain the essential 2'-deoxyribose sugar and Watson-Crick base-pairing face of thymidine. While no direct quantitative head-to-head incorporation efficiency data (e.g., % EdU-positive cells vs. % target analog-positive cells) has been identified in the public domain for this specific compound, the class-level inference from the published literature confirms its suitability as a DNA synthesis probe [1].

DNA Insertional Activity
Class-level inference
Qualitative vendor report of insertional activity toward replicating DNA.
Supports use as a DNA synthesis probe; incorporation efficiency data not publicly available.
Class-level inference from thymidine analog review literature; direct quantitative comparison absent.
DNA Synthesis Cell Proliferation Thymidine Analog

5-[3-[(Trifluoroacetyl)amino]propyl]uridine: Validated Applications


Lipophilicity for Membrane Permeability Studies

Researchers investigating the relationship between nucleoside analog lipophilicity and cellular uptake efficiency may select 5-[3-[(Trifluoroacetyl)amino]propyl]uridine as a probe with an intermediate LogP value (-0.9) that bridges the polarity gap between natural thymidine (LogP -0.93 to -1.2) and the more lipophilic EdU (LogP up to -0.44) . This property makes it suitable for comparative structure-uptake relationship studies in the same experimental system .

pH-Dependent Solubility & Ionization Profiling

The compound's higher predicted pKa (9.41 vs. 8.29 for EdU) offers a distinct ionization profile that may be leveraged in studies requiring a neutral nucleoside analog across a broader pH range (e.g., pH 6.5-8.5) . This property can be critical for maintaining consistent solubility and molecular charge state during long-term cell culture or in vivo administration protocols .

DNA Polymerase Steric Tolerance Studies

The substantial molecular weight (397.30 g/mol) and increased hydrogen bonding capacity (5 HBD, 10 HBA) of 5-[3-[(Trifluoroacetyl)amino]propyl]uridine provide a distinct steric and electronic profile compared to smaller thymidine analogs like EdU (MW 252.22) . This property may be exploited in studies designed to probe the steric tolerance of DNA polymerases or nucleoside transporters, where a bulkier C5 substituent could alter incorporation kinetics or transporter affinity .

Application
Selection Property
Validation Focus
Membrane permeability studies
Intermediate LogP profile
Comparative structure-uptake relationship in relevant cell models
pH-dependent solubility profiling
Higher pKa for broader neutral pH range
Solubility and charge state consistency in culture or administration protocols
DNA polymerase steric tolerance studies
Bulkier C5 substituent and distinct H-bonding capacity
Incorporation kinetics and transporter affinity assessment

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